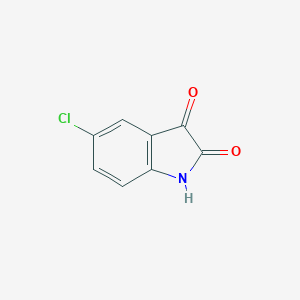

5-Chloroisatin

Overview

Description

5-Chloroisatin (C₈H₄ClNO₂) is a halogenated derivative of isatin, featuring a chlorine substituent at the 5-position of its indole ring. This modification enhances its electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. It is synthesized via alkylation or condensation reactions, often under inert conditions, to yield derivatives with anticancer, antibacterial, and enzyme-inhibitory activities . Key structural features include a planar indole ring, reactive carbonyl groups, and the ability to form tautomers (keto-enol forms), which influence its biochemical interactions .

Preparation Methods

Synthesis via Cyclization of 4-Chlorooximinoacetanilide

A widely documented method involves the cyclization of 4-chlorooximinoacetanilide (2b), derived from p-chloroaniline. The process begins with the nitrosation of p-chloroaniline to form 4-chloro-2-nitrosoacetanilide, followed by oximation to yield 4-chlorooximinoacetanilide . Acid-catalyzed cyclization of this intermediate under reflux conditions produces this compound (3b) with a reported yield of 68–72% . Key parameters include:

| Parameter | Condition |

|---|---|

| Starting material | p-Chloroaniline |

| Nitrosation reagent | Sodium nitrite (NaNO₂) in HCl |

| Oximation agent | Hydroxylamine hydrochloride (NH₂OH·HCl) |

| Cyclization conditions | Concentrated H₂SO₄, 80–90°C, 3–4 h |

This method’s advantage lies in its straightforward sequential reactions, though the use of concentrated sulfuric acid necessitates careful handling .

Direct Chlorination of Isatin Using Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid (TCCA) offers a safer alternative to chlorine gas for electrophilic aromatic substitution. In this solvent-free approach, isatin reacts with TCCA in the presence of sulfuric acid at 60–70°C. The molar ratio of isatin to TCCA determines product selectivity:

| Isatin:TCCA Ratio | Product | Yield (%) |

|---|---|---|

| 1:1 | This compound | 85–90 |

| 1:2 | 5,7-Dichloroisatin | 78–82 |

Optimization studies indicate that a 1:1 ratio maximizes this compound formation, achieving 89% yield after 4 hours. The absence of solvent simplifies purification, and TCCA’s solid form enhances operational safety compared to gaseous chlorine.

Chlorine Gas-Mediated Chlorination

Traditional chlorination employs chlorine gas (Cl₂) in acetic acid or dichloromethane. Isatin undergoes electrophilic substitution at the 5-position due to the directing effect of the carbonyl groups. Despite high yields (80–85%), this method faces criticism for:

-

Toxicity risks from handling gaseous chlorine.

-

Corrosion of equipment due to HCl byproduct formation.

-

Over-chlorination , necessitating precise stoichiometric control to avoid 5,7-dichloroisatin byproducts.

Comparative Analysis of Synthetic Routes

The table below contrasts the three primary methods:

| Method | Yield (%) | Safety | Scalability | Byproduct Formation |

|---|---|---|---|---|

| Cyclization of 2b | 68–72 | Moderate | Moderate | Minimal |

| TCCA chlorination | 85–90 | High | High | Controllable |

| Cl₂ gas chlorination | 80–85 | Low | Moderate | Significant |

The TCCA method emerges as the most efficient, balancing yield, safety, and scalability. Its solvent-free conditions align with green chemistry principles, reducing waste generation.

Mechanistic Insights

Electrophilic Aromatic Substitution

Chlorination occurs via generation of Cl⁺ ions, which attack the electron-rich C-5 position of isatin’s indole ring. Sulfuric acid protonates the carbonyl oxygen, enhancing the ring’s electrophilicity.

Cyclization Pathway

In the 4-chlorooximinoacetanilide route, acid catalysis promotes intramolecular dehydration, forming the indole-2,3-dione core .

Recent Advances and Modifications

Recent studies explore microwave-assisted synthesis to reduce reaction times. Preliminary data suggest that TCCA-mediated chlorination under microwave irradiation (100 W, 15 min) achieves 87% yield, comparable to conventional heating. Additionally, ionic liquid solvents (e.g., [BMIM][BF₄]) are being investigated to enhance reaction rates and selectivity.

Industrial-Scale Production Considerations

For large-scale manufacturing, the TCCA method is preferred due to:

-

Lower infrastructure costs : Eliminates need for gas-handling systems.

-

Ease of purification : Crude product precipitates upon cooling, requiring simple filtration.

-

Regulatory compliance : Avoids stringent controls associated with chlorine gas.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to 5-chloroindoline derivatives.

Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 5-chloroindoline derivatives.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloroisatin has been extensively studied for its pharmacological properties. It serves as a precursor for synthesizing various biologically active compounds, including:

- Antibacterial Agents : Derivatives of this compound have shown promising antibacterial activity. A study demonstrated the synthesis of 1,2,3-triazole derivatives from this compound, which exhibited significant antibacterial properties against several strains of bacteria .

- Anticonvulsant Activity : Research indicates that certain derivatives of this compound possess anticonvulsant effects. The muscle relaxant properties were evaluated using isolated rabbit jejunum models, showing concentration-dependent relaxation effects .

- Anticancer Activity : Some studies have reported the anticancer potential of this compound derivatives. The compound has been linked to inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Several derivatives have demonstrated the ability to reduce inflammation in experimental models .

Synthesis and Derivative Development

The synthesis of this compound derivatives is a focal point in research due to their enhanced biological activities compared to the parent compound. Notable synthetic approaches include:

- Cycloaddition Reactions : The synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloadditions has been reported. These reactions utilize non-catalyzed thermal activation methods to create new compounds with improved biological profiles .

- Thiosemicarbazone Formation : The creation of thiosemicarbazone derivatives from this compound has been explored for their potential insecticidal properties against agricultural pests .

Material Science Applications

Beyond medicinal chemistry, this compound and its derivatives have applications in material science:

- Corrosion Inhibitors : Research has shown that certain derivatives can act as effective organic inhibitors of corrosion in acidic environments. Electrochemical studies reveal that these compounds can significantly reduce corrosion rates in metal substrates exposed to corrosive media .

- Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its derivatives can be tailored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport characteristics .

Case Study 1: Muscle Relaxant Effects

A study conducted on the myorelaxant activity of new derivatives synthesized from this compound showed that these compounds could significantly inhibit spontaneous contractions in isolated rabbit jejunum tissues. The results indicated a concentration-dependent effect with nearly complete inhibition at higher concentrations .

Case Study 2: Antimicrobial Activity

Another investigation focused on synthesizing triazole derivatives from this compound and assessing their antimicrobial efficacy against various pathogens. The findings revealed that several synthesized compounds displayed notable antibacterial activity, suggesting potential therapeutic uses in treating infections .

| Application Area | Activity Type | Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial | Significant activity against bacterial strains |

| Anticonvulsant | Muscle relaxant effects observed in animal models | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Material Science | Corrosion Inhibition | Effective at reducing corrosion rates |

| Organic Electronics | Favorable charge transport properties |

Mechanism of Action

The mechanism of action of 5-chloro-1H-indole-2,3-dione involves its interaction with various molecular targets:

Molecular Targets: It targets enzymes and receptors involved in cell proliferation and apoptosis.

Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Solubility and Thermodynamic Properties

The substituent at the 5-position of isatin significantly impacts solubility and solvent interactions. Polarizable continuum model (PCM) analyses reveal:

| Property | 5-Chloroisatin | 5-Methylisatin | 5-Methoxyisatin |

|---|---|---|---|

| Dipole Moment (D) | 4.2 | 3.8 | 4.5 |

| Solubility in DMSO | High | Moderate | High |

| Cavitation Energy | 25.3 kcal/mol | 23.8 kcal/mol | 26.1 kcal/mol |

The chlorine atom in this compound increases dipole-dipole interactions and cavitation energy compared to 5-methylisatin, enhancing solubility in polar solvents like DMSO. However, 5-methoxyisatin exhibits the highest solubility due to the electron-donating methoxy group, which stabilizes solute-solvent interactions .

Bioactivity Profiles

Anticancer Activity

This compound derivatives demonstrate superior cytotoxicity compared to non-halogenated analogs. For example:

- IST-01 (a this compound-based hydrazone): IC₅₀ = 1.24 µM against IDO1 enzyme, outperforming non-halogenated isatin derivatives (IC₅₀ = 2.5–5.0 µM) .

- EMAC4001 (a sunitinib analog with this compound): EC₅₀ = 72–82 nM against glioblastoma cells, ~20× more potent than sunitinib .

The chlorine atom enhances hydrophobic interactions with enzyme pockets (e.g., IDO1’s Tyr126 and Phe163 residues), improving binding affinity .

Antibacterial Activity

This compound shows notable activity against Helicobacter pylori:

- MIC : 18 µM (this compound) vs. 824 µM (3,4-difluorobenzamide) .

- Mechanism : Forms a hydrogen bond with Thr173 in Hpβ-clamp, a critical DNA replication protein, which is absent in other inhibitors like (S)-carprofen .

Enzyme Inhibition Potency

Halogenation at the 5-position enhances inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target:

| Compound | IC₅₀ (µM) | Key Interactions |

|---|---|---|

| This compound | 0.19–1.24 | Hydrophobic pockets (Tyr126, Phe163) |

| Isatin | 2.5–5.0 | Weaker hydrophobic interactions |

| 5-Methoxyisatin | 1.8–3.2 | Polar interactions via methoxy |

The chlorine atom’s electronegativity and size optimize binding to IDO1’s hydrophobic pocket-A, reducing IC₅₀ values by 50–80% compared to non-halogenated analogs .

Structural and Binding Properties

Tautomerism and Reactivity

This compound exhibits keto-enol tautomerism, with the enol form stabilized in DMSO (NMR shifts at 14.4 ppm for OH) . This tautomerism enhances its ability to form Schiff bases and hydrazones, critical for synthesizing bioactive heterocycles .

Protein Binding Dynamics

Crystallographic studies reveal:

- Hpβ-clamp binding : this compound has low occupancy (30–40%) and high temperature factors (B-factor = 45 Ų) compared to carprofen (B-factor = 25 Ų), suggesting weaker but selective binding via Thr173 hydrogen bonding .

Biological Activity

5-Chloroisatin, a derivative of isatin, has garnered attention due to its diverse biological activities. This compound is characterized by its potential as an anticancer, antibacterial, antifungal, and muscle relaxant agent. The following sections provide an overview of the biological activities associated with this compound, supported by research findings and data tables.

Anticancer Activity

This compound and its derivatives have shown significant cytotoxic effects against various cancer cell lines. A study evaluated the in vitro cytotoxicity of this compound-based Schiff base ligands and their metal complexes. The results indicated that these complexes exhibited superior antiproliferative activity compared to the free ligands. Specifically, metal complexes derived from this compound linked to benzothiazole showed IC50 values less than 2.80 μM against MCF7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma) cell lines .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Free Ligand L(1) | MCF7 | >10 |

| Free Ligand L(2) | HeLa | >10 |

| Metal Complex [Cu(L(1))2]Cl2 | MCF7 | <2.80 |

| Metal Complex [Zn(L(1))2] | HepG2 | <2.80 |

Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied due to rising antibiotic resistance. In a recent study, various derivatives were synthesized and tested against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 5 mg/mL against gram-positive bacteria, while showing lesser efficacy against gram-negative strains .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 5 |

| Compound 2 | Escherichia coli | 5 |

| Compound 3 | Pseudomonas aeruginosa | Resistant |

Muscle Relaxant Effects

Research has also explored the muscle relaxant effects of compounds derived from this compound. One study found that several derivatives significantly reduced spontaneous contractions in isolated rabbit jejunum in a concentration-dependent manner. The most effective compounds demonstrated nearly complete inhibition at higher concentrations .

Table 3: Muscle Relaxant Effects of this compound Derivatives

| Compound | Concentration (mg/mL) | % Contraction Inhibition |

|---|---|---|

| Compound A | 0.1 | 97 |

| Compound B | 0.5 | 75 |

| Compound C | 1.0 | ~100 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells by modulating pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

- Antibacterial Mechanism : Its antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Muscle Relaxation Mechanism : The muscle relaxant effects are linked to alterations in calcium ion dynamics within smooth muscle cells.

Q & A

Q. What are the most reliable synthetic routes for 5-Chloroisatin, and how can reaction conditions be optimized for reproducibility?

Basic

The synthesis of this compound can be achieved via chlorination of isatin using trichloroisocyanuric acid (TCCA), a safer alternative to traditional chlorine gas. This solvent-free method reduces toxicity and improves efficiency, yielding this compound or 5,7-dichloroisatin depending on the isatin:TCCA ratio . For reproducibility, key variables include reaction time (e.g., 2–4 hours), solvent choice (e.g., DMF or glacial acetic acid), and catalyst systems (e.g., K₂CO₃ with BTBA for alkyne functionalization) . Documenting precise molar ratios, temperature, and purification steps (e.g., recrystallization in methanol) is critical .

Q. How should this compound derivatives be characterized to confirm structural integrity and purity?

Basic

Characterization requires a multi-technique approach:

- Spectroscopy : IR for carbonyl and azomethine groups; ¹H/¹³C NMR for substituent positioning .

- Chromatography : TLC (e.g., Rf values in PE:EA systems) and LC/MS for molecular ion verification .

- Elemental analysis : To confirm purity (>95%) and stoichiometry .

For novel derivatives, include X-ray crystallography (e.g., IUCrData structures) and melting point consistency .

Q. How can computational methods like DFT be integrated with experimental data to study this compound derivatives?

Advanced

Density Functional Theory (DFT) at the B3LYP/6-31G level predicts molecular geometry, vibrational frequencies, and electronic properties. Compare computational results with experimental data (e.g., bond lengths from XRD or spectral peaks) to validate structural models . For example, discrepancies in dipole moments or HOMO-LUMO gaps may indicate solvent effects or intermolecular interactions not accounted for in simulations .

Q. When encountering conflicting bioactivity data in different studies, what analytical approaches resolve discrepancies?

Advanced

- Purity verification : Reassess synthesis protocols and analytical methods (e.g., HPLC purity checks) .

- Experimental conditions : Compare solvent systems, concentration ranges, and biological assay parameters (e.g., bacterial strains, incubation times) .

- Statistical rigor : Apply ANOVA or regression models to evaluate dose-response variability . Contradictions may arise from overlooked variables (e.g., metal complex geometry in antimicrobial tests) .

Q. What strategies ensure reproducibility in synthesizing this compound-based heterocycles?

Basic

- Standardized protocols : Detailed step-by-step procedures for reactions like 1,3-dipolar cycloaddition or Schiff base formation .

- Catalyst optimization : Use phase-transfer catalysts (e.g., BTBA) to enhance reaction rates .

- Supplementary documentation : Provide full spectral data and crystallization conditions in supporting information .

Q. How to design experiments to evaluate structure-activity relationships (SAR) in this compound derivatives?

Advanced

- Systematic substitution : Vary substituents (e.g., alkylation, halogenation) and correlate with bioactivity .

- In vitro assays : Test cytotoxicity (e.g., brine shrimp lethality) and antimicrobial activity (e.g., MIC against S. aureus) .

- Computational docking : Map ligand-receptor interactions (e.g., COX-2 or fungal enzyme binding) to identify pharmacophores .

Q. What analytical techniques are critical for assessing purity in this compound synthesis?

Basic

- Chromatography : TLC (Rf tracking) and HPLC for real-time purity assessment .

- Thermal analysis : Melting point consistency (±2°C deviation) .

- Mass spectrometry : High-resolution LC/MS to detect byproducts or degradation .

Q. How to approach mechanistic studies on this compound's biological activity?

Advanced

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) using AutoDock or Schrödinger .

- Gene expression profiling : Use RT-qPCR to assess apoptosis-related genes in cytotoxicity studies .

- Comparative assays : Test metal complexes (e.g., Cu(II) vs. Zn(II)) to evaluate coordination-dependent activity .

Q. What are the best practices for documenting synthetic procedures for peer review?

Basic

- Journal guidelines : Follow standards like Beilstein Journal of Organic Chemistry for experimental details .

- Data granularity : Report yields, solvent volumes, and characterization metrics (e.g., λmax in UV-Vis) .

- Supporting information : Archive NMR/FTIR spectra and crystallography data in repositories .

Q. How to handle contradictions between theoretical predictions and experimental results in this compound studies?

Advanced

- Re-examine assumptions : Check basis set adequacy in DFT or solvent models in docking studies .

- Method validation : Cross-verify with alternative techniques (e.g., XRD vs. DFT for bond angles) .

- Error analysis : Quantify experimental uncertainties (e.g., ±0.01 Å in XRD) and computational convergence thresholds .

Properties

IUPAC Name |

5-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDJYQWGFIBCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170111 | |

| Record name | 5-Chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17630-76-1 | |

| Record name | 5-Chloroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17630-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17630-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.